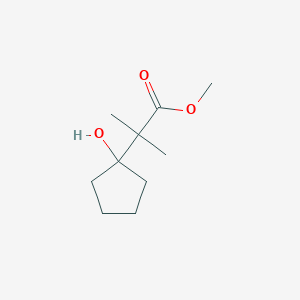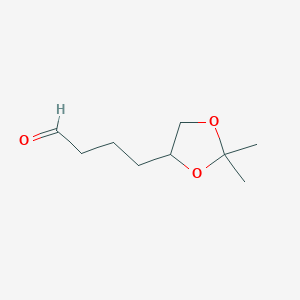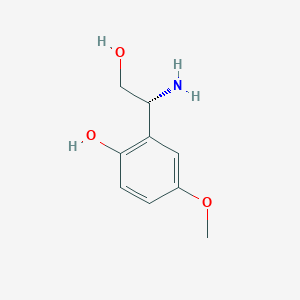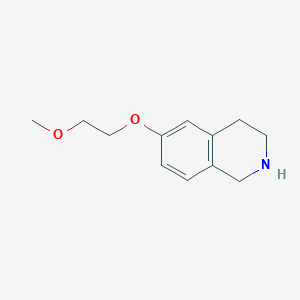![molecular formula C14H16N2 B13616960 4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({7-Azabicyclo[221]heptan-7-yl}methyl)benzonitrile is a chemical compound characterized by a bicyclic structure containing a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzonitrile moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
7-Azabicyclo[2.2.1]heptane (7-azanorbornane): Found in epibatidine, a potent acetylcholine nicotinic receptor agonist.
Tropane Alkaloids: Compounds like cocaine and atropine, which also contain bicyclic structures with nitrogen atoms.
Uniqueness
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile is unique due to its specific combination of a bicyclic structure with a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
4-(7-azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile |
InChI |
InChI=1S/C14H16N2/c15-9-11-1-3-12(4-2-11)10-16-13-5-6-14(16)8-7-13/h1-4,13-14H,5-8,10H2 |
InChIキー |
JYENYGJCSJSPMJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1N2CC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



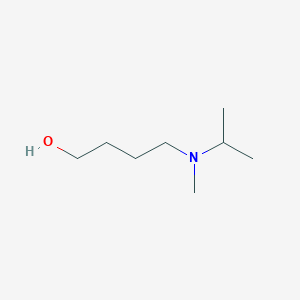

methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)
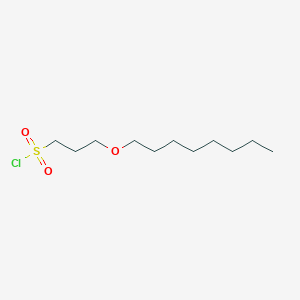
![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13616913.png)
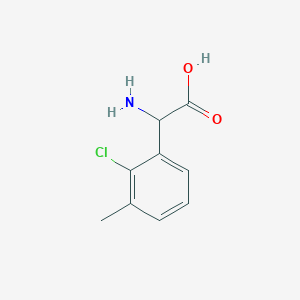
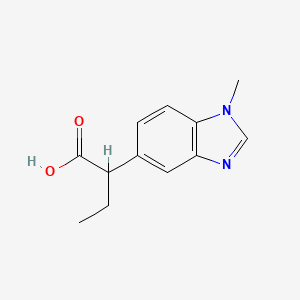
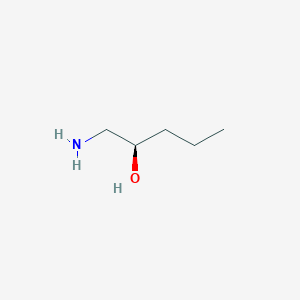
![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
